2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole CAS number search
2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole CAS number search
An in-depth search for the specific chemical compound "2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole" did not yield a specific CAS number or dedicated scientific literature, suggesting it may be a novel or exceptionally niche molecule not widely documented in public databases. The synthesis, characterization, and application data required to construct a detailed technical guide for this exact structure are therefore unavailable.
However, the extensive search provided a wealth of information on closely related and structurally significant carbazole-based compounds that are paramount in the fields of materials science and drug development. These compounds share the core carbazole functional groups and are often investigated for similar applications, particularly as hole-transporting or host materials in Organic Light-Emitting Diodes (OLEDs).
This guide will, therefore, focus on the synthesis and properties of a representative and well-documented class of these materials, providing the target audience of researchers with a foundational understanding of the synthetic strategies and characterization techniques applicable to this family of molecules. We will explore the synthesis of 2,7-disubstituted and 3,6-disubstituted carbazole derivatives, which represents a common and powerful strategy for tuning the optoelectronic properties of these materials.
Introduction to Carbazole-Based Host Materials
Carbazole is an electron-rich aromatic heterocyclic compound that has become a fundamental building block in the design of materials for organic electronics.[1] Its rigid, planar structure and excellent hole-transporting capabilities make it an ideal core for creating robust and efficient materials for OLEDs, photovoltaics, and perovskite solar cells.[2][3] By functionalizing the carbazole core at various positions—most commonly the 2,7-, 3,6-, and 9-positions—researchers can precisely tune the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and charge carrier mobility.[2]
The molecule of interest, 2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole, represents a class of dendritic or multi-unit carbazole structures designed to enhance thermal and morphological stability while maintaining high performance. The general idea behind linking multiple carbazole units is to create a three-dimensional structure that disrupts crystallization and promotes the formation of stable amorphous films, a critical requirement for long-lasting OLED devices.
General Synthetic Strategies
The synthesis of complex carbazole derivatives typically relies on modern cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-nitrogen bonds. The choice of reaction depends on the desired substitution pattern (2,7- vs. 3,6-) and the nature of the substituent groups.
Synthesis of 2,7-Disubstituted Carbazole Derivatives
A common route to 2,7-disubstituted carbazoles involves the use of a 2,7-dihalogenated carbazole precursor, such as 2,7-dibromo-9H-carbazole. This precursor can then undergo various palladium-catalyzed cross-coupling reactions.
Example: Sonogashira Coupling for Alkynyl-Substituted Carbazoles
A representative protocol for a Sonogashira coupling reaction is the synthesis of 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole.[4] This reaction demonstrates the general principle of coupling an acetylene derivative to the carbazole core.
Experimental Protocol: Synthesis of 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole [4]
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Reactant Preparation : To a 50 mL three-necked round-bottom flask under a dinitrogen atmosphere, add 2,7-dibromo-9H-carbazole (0.325 g, 1.00 mmol), 4-ethynylpyridine hydrochloride (0.307 g, 2.20 mmol), copper(I) iodide (0.019 g, 0.10 mmol), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.070 g, 0.10 mmol).
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Solvent Addition : Add freshly distilled and degassed triethylamine (5 mL) and dry toluene (15 mL) via cannula.
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Reaction : Heat the mixture to reflux and maintain for 48 hours. The causality for refluxing is to provide sufficient activation energy for the catalytic cycle to proceed efficiently. The inert atmosphere is critical to prevent the degradation of the palladium catalyst and the unintended oxidation of the reactants.
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Workup and Purification : After cooling, the reaction mixture is typically concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired compound.
The diagram below illustrates the general workflow for this type of synthesis.
Caption: General workflow for Sonogashira coupling.
Physicochemical Properties and Characterization
Once synthesized, the novel carbazole derivative must be thoroughly characterized to confirm its structure and assess its properties.
Structural Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound.
Thermal and Photophysical Properties
The performance of a material in an OLED device is critically dependent on its thermal stability and photophysical properties.
| Property | Technique | Significance in OLEDs | Typical Values for Carbazole Derivatives |
| Decomposition Temp. (Td) | Thermogravimetric Analysis (TGA) | Indicates the material's stability at high temperatures during device fabrication and operation. Higher is better. | > 300 °C |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | The temperature at which an amorphous solid becomes rubbery. A high Tg ensures morphological stability of the film. | > 150 °C[5] |
| UV-Vis Absorption | UV-Vis Spectroscopy | Determines the wavelengths of light the material absorbs. Important for understanding electronic transitions. | ~300-350 nm[5] |
| Photoluminescence (PL) | Fluorescence Spectroscopy | Measures the emission spectrum. For host materials, the emission should be at a higher energy (shorter wavelength) than the dopant. | Blue emission (~400-450 nm)[5] |
| HOMO/LUMO Levels | Cyclic Voltammetry (CV) | Determines the energy levels for charge injection. Must be well-aligned with adjacent layers for efficient operation. | HOMO: ~5.3-5.8 eV, LUMO: ~1.9-2.5 eV |
Table 1: Key properties of carbazole-based materials for OLEDs and the techniques used for their measurement.
Application in Organic Light-Emitting Diodes (OLEDs)
In an OLED device, carbazole derivatives are most often used as the host material in the emissive layer (EML). The host material forms a matrix for a small percentage of a phosphorescent or fluorescent dopant (guest) material.
The function of the host material is threefold:
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Facilitate Charge Transport : It must efficiently transport both holes and electrons to the dopant molecules.
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Provide a High Triplet Energy : For phosphorescent OLEDs (PhOLEDs), the host must have a higher triplet energy than the phosphorescent dopant to prevent energy loss.
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Form Stable Films : It must form uniform, amorphous films that do not crystallize over time.
The diagram below shows a typical multilayer OLED structure incorporating a carbazole-based host material.
Caption: Structure of a typical OLED device.
Conclusion and Future Outlook
While the specific molecule "2,7-bis(9-phenylcarbazol-3-yl)-9H-carbazole" remains elusive in the current literature, the principles governing the synthesis and application of related multi-carbazole derivatives are well-established. The strategic combination of carbazole units through robust cross-coupling reactions allows for the development of high-performance host materials with excellent thermal and morphological stability. Future research will likely focus on creating even more complex, three-dimensional carbazole structures to further enhance device lifetime and efficiency, and to explore their potential in emerging applications such as thermally activated delayed fluorescence (TADF) and perovskite-based optoelectronics.
References
- BenchChem. (2025). Application Notes and Protocols for 9-Benzylcarbazole in Organic Light-Emitting Diodes (OLEDs). BenchChem.
- Semantic Scholar. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade.
- MDPI. (2023). 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole. Molbank.
- Iraqi Journal of Science. (2020).
- Theses.fr. (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells.
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MDPI. (2023). 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole. Molbank, 2023(3), M1703. Available at: [Link]
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- 1. New carbazole-based hole transporting materials to improve the stability of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 2. theses.fr [theses.fr]
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- 4. 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole [mdpi.com]
- 5. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
